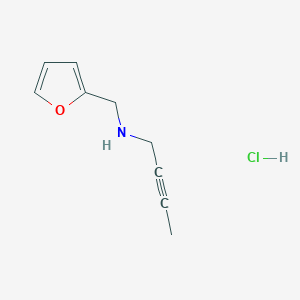

But-2-ynyl-furan-2-ylmethyl-amine hydrochloride

CAS No.: 1185296-97-2

Cat. No.: VC2909121

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185296-97-2 |

|---|---|

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)but-2-yn-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H11NO.ClH/c1-2-3-6-10-8-9-5-4-7-11-9;/h4-5,7,10H,6,8H2,1H3;1H |

| Standard InChI Key | XWPXEKDHQAJVGZ-UHFFFAOYSA-N |

| SMILES | CC#CCNCC1=CC=CO1.Cl |

| Canonical SMILES | CC#CCNCC1=CC=CO1.Cl |

Introduction

Chemical Identity and Nomenclature

But-2-ynyl-furan-2-ylmethyl-amine hydrochloride is an organic compound classified as a secondary amine hydrochloride salt. The compound is identified through several key parameters as shown in Table 1.1.

Identification Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 1185296-97-2 |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.66 g/mol |

| Free Base CAS Number | 371236-74-7 |

| Free Base Molecular Formula | C₉H₁₁NO |

| Free Base Molecular Weight | 149.19 g/mol |

| Purity Standard | Minimum 95% |

The compound is known by several synonyms in scientific literature and chemical databases, including:

-

N-(2-furylmethyl)-2-butyn-1-amine hydrochloride

-

But-2-ynyl-furan-2-ylmethyl-aminehydrochloride

Structural Characteristics

Molecular Structure

But-2-ynyl-furan-2-ylmethyl-amine hydrochloride contains several distinct structural features that define its chemical properties:

-

A five-membered furan ring (heterocyclic structure containing oxygen)

-

A methylene bridge connecting the furan ring to the nitrogen atom

-

A but-2-ynyl group attached to the nitrogen atom

The free base form of the compound features a secondary amine functional group that serves as the site for salt formation with hydrochloric acid, resulting in the hydrochloride derivative.

Physical and Chemical Properties

The physical and chemical properties of But-2-ynyl-furan-2-ylmethyl-amine hydrochloride derive from both its parent compound (the free base) and its salt formation. Table 2.1 summarizes the available physical properties.

Synthesis Methodology

Purification Methods

Purification of But-2-ynyl-furan-2-ylmethyl-amine hydrochloride typically involves:

-

Recrystallization from appropriate solvent systems

-

Column chromatography for the free base followed by salt formation

-

Achieving minimum purity standards of 95% for research applications

Analytical Characterization

Spectroscopic Analysis

While specific spectroscopic data for But-2-ynyl-furan-2-ylmethyl-amine hydrochloride is limited in the available literature, standard analytical techniques would be employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for:

-

Furan ring protons (typically 6.0-7.5 ppm)

-

Methylene protons adjacent to the nitrogen (3.5-4.5 ppm)

-

Alkyne-related signals for the but-2-ynyl group

-

-

Infrared (IR) spectroscopy would show:

-

N-H stretching vibrations (affected by salt formation)

-

C≡C stretching of the alkyne group (approximately 2100-2200 cm⁻¹)

-

C-O-C stretching of the furan ring

-

Mass Spectrometry

Mass spectrometric analysis would typically show:

-

Molecular ion peak corresponding to the free base (m/z 149)

-

Fragmentation patterns including loss of the but-2-ynyl group

-

Characteristic furan ring fragmentation patterns

Chemical Reactivity

Functional Group Reactivity

But-2-ynyl-furan-2-ylmethyl-amine hydrochloride contains several reactive functional groups:

-

The secondary amine salt can undergo:

-

Deprotonation to regenerate the free base

-

Further alkylation to form tertiary amines

-

Acylation reactions

-

-

The furan ring is susceptible to:

-

Electrophilic aromatic substitution reactions

-

Diels-Alder reactions as a diene

-

Acid-catalyzed ring-opening reactions

-

-

The alkyne moiety can participate in:

-

Click chemistry (copper-catalyzed azide-alkyne cycloadditions)

-

Hydration reactions

-

Hydrogenation to alkenes or alkanes

-

Applications and Research Significance

Related Research

Compounds with structural similarity to But-2-ynyl-furan-2-ylmethyl-amine hydrochloride have been investigated in various contexts:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume